3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one 3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 819814-19-2
VCID: VC16806664
InChI: InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
SMILES:
Molecular Formula: C19H18O2
Molecular Weight: 278.3 g/mol

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one

CAS No.: 819814-19-2

Cat. No.: VC16806664

Molecular Formula: C19H18O2

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one - 819814-19-2

Specification

CAS No. 819814-19-2
Molecular Formula C19H18O2
Molecular Weight 278.3 g/mol
IUPAC Name 3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
Standard InChI InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
Standard InChI Key CAIVIVBMILYROV-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The compound’s core consists of a cyclopent-2-en-1-one ring, a five-membered cyclic ketone with a conjugated double bond. The 2-methoxy group donates electron density via resonance, stabilizing the enone system and modulating its electrophilicity. At the 3- and 4-positions, benzyl and phenyl groups introduce steric bulk and hydrophobic interactions, which are critical for intermolecular binding in potential biological targets . The canonical SMILES representation, COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3, highlights the connectivity of these substituents.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H18O2\text{C}_{19}\text{H}_{18}\text{O}_{2}
Molecular Weight278.3 g/mol
IUPAC Name3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
CAS No.819814-19-2
SMILESCOC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3
InChI KeyCAIVIVBMILYROV-UHFFFAOYSA-N

Synthetic Methodologies

Cascade Rearrangement of Furylcarbinols

A prominent route involves the Dy(OTf)3_3-catalyzed cascade rearrangement of furylcarbinols with hydroxylamines. For example, Veits et al. demonstrated that furan-2-yl(phenyl)methanol reacts with N-benzyl-O-methylhydroxylamine under mild conditions (80°C, 30 minutes) to yield cyclopentenone derivatives in 91% efficiency . This method leverages the Piancatelli rearrangement, wherein the furan ring undergoes ring-opening and recyclization to form the cyclopentenone scaffold .

Table 2: Comparison of Synthetic Approaches

MethodCatalystYield (%)Key Advantage
Cascade RearrangementDy(OTf)3_391High efficiency, mild conditions
One-Pot SynthesisB(C6_6F5_5)3_381Modular, tandem reactions

Structural Analogues and Functionalization

Chalcone Derivatives

The chalcone 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (PubChem CID: 5383464) shares a similar methoxy-substituted aromatic system . Unlike the cyclopentenone core, chalcones feature an α,β-unsaturated ketone, which confers distinct electronic properties and bioactivity .

Cyclopentenone-Pyrrolidine Hybrids

Solanke et al. synthesized cis-fused cyclopentenone-pyrrolidines via Cu(OTf)2_2-mediated cyclization . These hybrids exhibit enhanced rigidity and stereochemical diversity, suggesting that 3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one could serve as a precursor for analogous drug candidates .

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